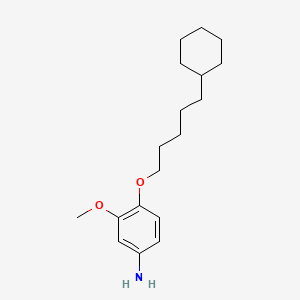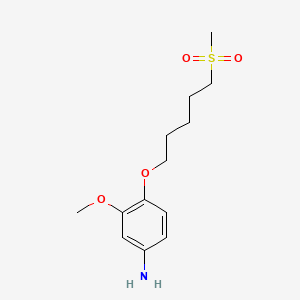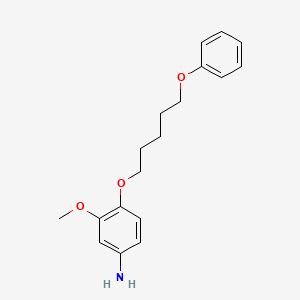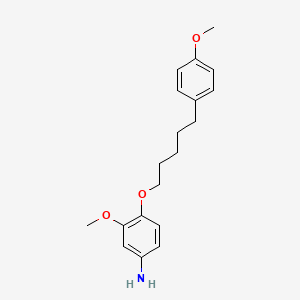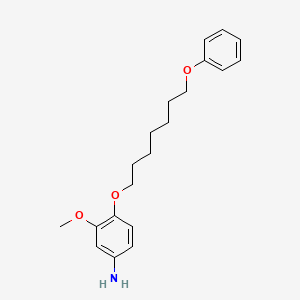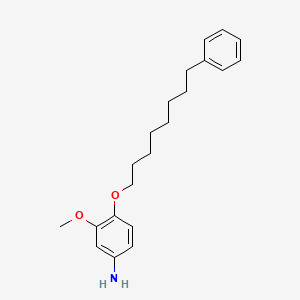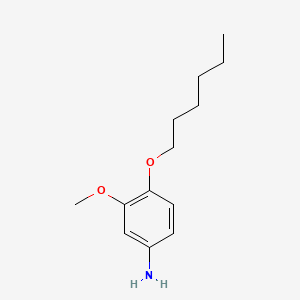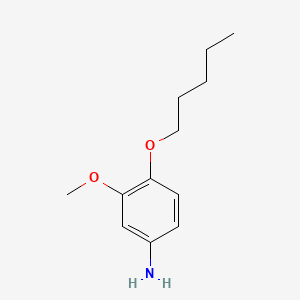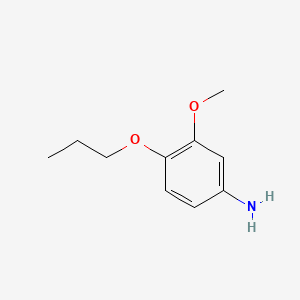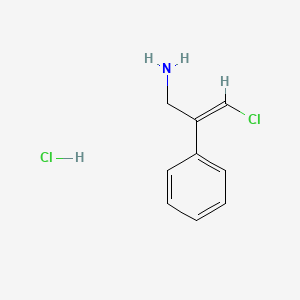
3-Chlor-2-phenylprop-2-en-1-amin-hydrochlorid
Übersicht
Beschreibung
“3-Chloro-2-phenylprop-2-en-1-amine hydrochloride” is a chemical compound with the molecular formula C9H11Cl2N . It’s a versatile material used in scientific research. Its unique properties make it valuable for various applications, such as drug discovery and synthesis of complex organic compounds.
Molecular Structure Analysis
The molecular structure of “3-Chloro-2-phenylprop-2-en-1-amine hydrochloride” consists of a phenyl group attached to a prop-2-en-1-amine group with a chlorine atom . The exact mass of the molecule is 167.0501770 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Chloro-2-phenylprop-2-en-1-amine hydrochloride” include a molecular weight of 206.11 g/mol . The compound has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 1 . It has a rotatable bond count of 3 and a topological polar surface area of 26 Ų .Wissenschaftliche Forschungsanwendungen
Zersetzungsstudien
Die Verbindung 3-Chlor-1-phenylprop-2-en-1-on, die eng verwandt mit 3-Chlor-2-phenylprop-2-en-1-amin-hydrochlorid ist, wurde auf ihre Zersetzung bei Langzeitlagerung untersucht . Es wurde festgestellt, dass die Verbindung langsam zerfällt, HCl freisetzt und einen braunen Feststoff bildet . Diese Forschung liefert wertvolle Erkenntnisse über die Stabilität und Lagerbedingungen ähnlicher Verbindungen, einschließlich this compound.
Hemmung der Monoaminoxidase-B (MAO-B)
MDL-72274 HCl ist ein potenter Inhibitor sowohl von MAO-B als auch von Semicarbazid-sensitiver Aminoxidase (SSAO), mit einer 190-fach niedrigeren Affinität für Monoaminoxidase-A (MAO-A) . In klinischen Studien führten orale Dosen von nur 100 Mikrogramm zu einer erheblichen Hemmung der Thrombozyten-MAO-B .
Behandlung der Parkinson-Krankheit
MDL-72274 HCl wurde als potenzielle Behandlung der Parkinson-Krankheit identifiziert . Es wurde gezeigt, dass es bei Parkinson-Patienten, die mit L-Dopa behandelt werden, bei täglicher Verabreichung über 28 Tage zu statistisch signifikanten Reduktionen der Unified Parkinson's Disease Rating Scale führt .
Neuroprotektion
MAO-B-Inhibitoren wie MDL-72274 HCl bieten das Potenzial, neuroprotektiv bei Parkinson und anderen neurodegenerativen Erkrankungen zu wirken . Dies deutet darauf hin, dass MDL-72274 HCl breitere Anwendungen bei der Behandlung einer Reihe neurologischer Erkrankungen haben könnte.
Induktion der Apoptose in transformierten hämatopoetischen Zellen
Es wurde festgestellt, dass MDL-72274 HCl durch lysosomotrope Effekte selektiv die Apoptose von transformierten hämatopoetischen Zellen induziert . Dies deutet auf potenzielle Anwendungen bei der Behandlung bestimmter Krebsarten hin.
Hemmung der Polyaminoxidase
MDL-72274 HCl ist ein selektiver Inhibitor von SSAO . Es reduziert die Putrescin- und Spermidin-Spiegel und induziert die Anhäufung von N1-acetyliertem Spermidin . Dies könnte Auswirkungen auf die Regulation intrazellulärer Polyaminpools haben, die an einer Reihe von zellulären Prozessen beteiligt sind.
Wirkmechanismus
Target of Action
The primary target of 3-Chloro-2-phenylprop-2-en-1-amine hydrochloride (MDL-72274 HCl) is the enzyme Dopamine β-hydroxylase . This enzyme plays a crucial role in the biosynthesis of neurotransmitters, specifically in the conversion of dopamine to norepinephrine.
Mode of Action
MDL-72274 HCl acts as a potent inhibitor of both Monoamine Oxidase B (MAO-B) and Semicarbazide-Sensitive Amine Oxidase (SSAO) . It has a 190-fold lower affinity for Monoamine Oxidase A (MAO-A) . By inhibiting these enzymes, MDL-72274 HCl prevents the breakdown of monoamine neurotransmitters, thereby increasing their availability in the brain.
Biochemical Pathways
The inhibition of Dopamine β-hydroxylase by MDL-72274 HCl affects the catecholamine biosynthesis pathway . This results in an increase in dopamine levels and a decrease in norepinephrine levels. The inhibition of MAO-B and SSAO also impacts the monoamine neurotransmitter pathways , leading to increased levels of dopamine, norepinephrine, and serotonin in the brain .
Result of Action
The inhibition of MAO-B and SSAO by MDL-72274 HCl leads to increased levels of monoamine neurotransmitters in the brain. This can result in improved mood and reduced symptoms in conditions such as depression and Parkinson’s disease .
Action Environment
The action of MDL-72274 HCl can be influenced by various environmental factors For instance, the pH of the environment can affect the ionization state of the compound, potentially impacting its absorption and distribution Additionally, factors such as temperature and light exposure could potentially affect the stability of the compound.
Biochemische Analyse
Biochemical Properties
The compound 3-Chloro-2-phenylprop-2-en-1-amine hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes such as monoamine oxidase B (MAO-B) and semicarbazide-sensitive amine oxidase (SSAO). The nature of these interactions involves the inhibition of these enzymes, which can lead to changes in neurotransmitter levels and other biochemical effects .
Cellular Effects
3-Chloro-2-phenylprop-2-en-1-amine hydrochloride has various effects on cells and cellular processes. It influences cell function by impacting cell signaling pathways and gene expression. By inhibiting MAO-B and SSAO, it can alter the metabolism of certain neurotransmitters, which can have wide-ranging effects on cellular function .
Molecular Mechanism
The molecular mechanism of action of 3-Chloro-2-phenylprop-2-en-1-amine hydrochloride involves binding interactions with biomolecules and changes in gene expression. As an inhibitor of MAO-B and SSAO, it binds to these enzymes and prevents them from carrying out their normal function of metabolizing certain neurotransmitters .
Temporal Effects in Laboratory Settings
The effects of 3-Chloro-2-phenylprop-2-en-1-amine hydrochloride can change over time in laboratory settings. Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is not currently available .
Dosage Effects in Animal Models
The effects of 3-Chloro-2-phenylprop-2-en-1-amine hydrochloride can vary with different dosages in animal models. In clinical studies, oral doses as low as 100 micrograms produced substantial inhibition of platelet MAO-B . Information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is not currently available .
Metabolic Pathways
3-Chloro-2-phenylprop-2-en-1-amine hydrochloride is involved in the metabolic pathways related to the metabolism of certain neurotransmitters, due to its inhibition of MAO-B and SSAO . Detailed information on the specific enzymes or cofactors it interacts with, or its effects on metabolic flux or metabolite levels, is not currently available .
Transport and Distribution
The transport and distribution of 3-Chloro-2-phenylprop-2-en-1-amine hydrochloride within cells and tissues are not currently well understood. Information on any transporters or binding proteins it interacts with, or any effects on its localization or accumulation, is not currently available .
Subcellular Localization
The subcellular localization of 3-Chloro-2-phenylprop-2-en-1-amine hydrochloride and any effects on its activity or function are not currently well understood. Information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles is not currently available .
Eigenschaften
IUPAC Name |
(E)-3-chloro-2-phenylprop-2-en-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN.ClH/c10-6-9(7-11)8-4-2-1-3-5-8;/h1-6H,7,11H2;1H/b9-6-; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSVZCVSJFUUXGT-BORNJIKYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CCl)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C\Cl)/CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




